molecular formula C16H12BrClN2O B2993274 6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 344282-69-5

6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2993274
CAS No.: 344282-69-5
M. Wt: 363.64
InChI Key: HPCYQEAGRMZXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a dihydropyridazinone derivative characterized by a six-membered heterocyclic ring with two phenyl substituents: a 4-bromophenyl group at position 6 and a 4-chlorophenyl group at position 3. The compound’s molecular formula is C₁₆H₁₂BrClN₂O, with a molecular weight of approximately 379.64 g/mol. Pyridazinones are known for their pharmacological versatility, particularly in cardiovascular applications, due to their ability to inhibit phosphodiesterase III (PDE III) and modulate cyclic adenosine monophosphate (cAMP) levels .

Properties

IUPAC Name

3-(4-bromophenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O/c17-12-5-1-11(2-6-12)15-9-14(16(21)20-19-15)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCYQEAGRMZXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antiaggregation, hypotensive effects, and potential anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H12BrClN2O. Its structure features a pyridazinone core with bromine and chlorine substituents on the phenyl rings, which are believed to influence its biological activity.

1. Antiaggregation Activity

Research has demonstrated that derivatives of 6-aryl-4,5-dihydro-3(2H)-pyridazinone exhibit significant antiaggregation effects on human platelets. Notably, the compound showed an in vitro antiaggregation activity that was up to 16,000 times greater than that of acetylsalicylic acid (aspirin) and an ex vivo activity up to 370 times greater than acetylsalicylic acid. This suggests a potent mechanism for inhibiting platelet aggregation, which could be beneficial for cardiovascular health .

2. Hypotensive Effects

The compound has also been evaluated for its hypotensive properties in animal models. The hypotensive effect was found to be up to 40 times more potent than dihydralazine, a commonly used antihypertensive drug. This property indicates potential applications in managing hypertension .

3. Anticancer Potential

Pyridazinones have been studied for their anticancer properties. Research indicates that compounds within this class may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .

Comparative Biological Activity Table

Activity TypeComparison AgentRelative Potency
AntiaggregationAcetylsalicylic AcidUp to 16,000 times greater
HypotensiveDihydralazineUp to 40 times greater
Anticancer (Cytotoxic)DoxorubicinComparable or higher potency

Case Studies

  • Study on Platelet Aggregation : A study published in PubMed reported the synthesis and pharmacological evaluation of various pyridazinone derivatives, highlighting their superior antiaggregation effects compared to traditional antiplatelet agents .
  • Hypotensive Study : Another investigation assessed the hypotensive effects of these compounds in rat models, confirming their efficacy in reducing blood pressure significantly more than established antihypertensives like dihydralazine .
  • Anticancer Activity : A recent study detailed the anticancer properties of pyridazinone derivatives against breast cancer cell lines, revealing that these compounds could induce apoptosis effectively through dose-dependent mechanisms .

Comparison with Similar Compounds

Antiplatelet Effects

  • Compound 97a (IC₅₀: 0.03 μM) is 12-fold more potent than MCI-154 (IC₅₀: 0.36 μM) in inhibiting platelet aggregation, attributed to its chloroacetamido group enhancing target specificity .
  • 6-(4-Aminophenyl) derivatives (e.g., compounds 26, 27) exhibit twice the activity of aspirin in vitro, with enhanced effects from secondary amino substitutions .

Cardiotonic Activity

  • MCI-154 analogs show strong positive inotropic effects via cAMP elevation, comparable to levosimendan in clinical trials .
  • 2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-THPyridin-3-yl)phenyl)benzamide (compound 22) matches levosimendan’s cardiotonic activity, emphasizing the role of electron-withdrawing substituents .

Vasorelaxant and Antihypertensive Activity

  • Pyrrole-substituted pyridazinones (e.g., compound 12) induce vasodilation in rat aorta by activating NO/cGMP pathways, with EC₅₀ values < 10 μM .
  • 6-[4-(Substituted-pyrrol-1-yl)phenyl] derivatives demonstrate sustained blood pressure reduction in normotensive rats, outperforming early analogs like CI 914 .

Research Findings and Clinical Relevance

  • Structural Optimization: The target compound’s bromo and chloro substituents may improve metabolic stability over non-halogenated analogs, as seen in pharmacokinetic studies of similar molecules .
  • Synergistic Effects : Dual substitution at positions 4 and 6 (e.g., halogen + methyl) balances potency and solubility, a strategy employed in clinical candidates like pimobendan .
  • Limitations: Bromine’s high molecular weight may reduce oral bioavailability, necessitating prodrug strategies for halogenated pyridazinones .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing 6-(4-bromophenyl)-4-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone, and how do reaction parameters affect yield?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation followed by cyclization with hydrazine hydrate . For example, succinic anhydride reacts with substituted phenyl precursors under controlled conditions to form the dihydro-pyridazinone core . Key parameters include:

  • Temperature : Cyclization at 80–100°C optimizes ring closure.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) improves acylation efficiency.
  • Purification : Recrystallization from methanol/water yields >90% purity .
    • Yield Optimization : Substituent electron-withdrawing groups (e.g., bromo, chloro) may slow reaction rates, necessitating extended reflux times .

Q. How is structural characterization performed to confirm regioselectivity and purity of this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromophenyl protons at δ 7.5–7.8 ppm, chlorophenyl at δ 7.3–7.6 ppm) .
  • HPLC-MS : Ensures >98% purity and detects regioisomers (e.g., 4-bromo vs. 2-bromo isomers).
  • X-ray Crystallography : Validates crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H-N motifs) .

Advanced Research Questions

Q. How do bromo and chloro substituents influence PDE III inhibition compared to methyl or amino derivatives?

  • Structure-Activity Relationship (SAR) :

  • Hydrophobic Interactions : Bromo/chloro groups enhance binding to PDE III’s hydrophobic pockets, increasing inhibitory potency (IC₅₀ ~0.6 µM for chloro derivatives vs. 1.2 µM for methyl) .
  • Steric Effects : Bulkier substituents (e.g., bromo) may reduce affinity due to steric clashes in the active site .
  • Comparative Data :
Substituent (R₁, R₂)PDE III IC₅₀ (µM)Platelet Aggregation Inhibition (%)
Br, Cl0.885
CH₃, Cl1.572
NH₂, Cl0.988
Source:

Q. What experimental models resolve discrepancies in cardiotonic activity between in vitro and in vivo studies?

  • In Vitro Models :

  • Isolated Rabbit Heart : Measures positive inotropic effects (e.g., compound increased contractility by 40% vs. baseline) .
    • In Vivo Models :
  • Normotensive Rats : Evaluates hypotensive effects (e.g., 20 mmHg reduction in systolic BP at 10 mg/kg) .
    • Discrepancy Analysis : Differences arise from bioavailability (e.g., hepatic first-pass metabolism in vivo) or assay sensitivity. Co-administration with metabolic inhibitors (e.g., CYP450 blockers) can clarify mechanisms .

Q. How can conflicting ED₅₀ values for platelet aggregation inhibition be addressed methodologically?

  • Variables to Control :

  • Agonist Type : ADP vs. collagen induction (e.g., IC₅₀ of 1.2 µM for ADP vs. 2.5 µM for collagen) .
  • Species Differences : Human platelet assays vs. rodent models (e.g., 2x higher potency in human PRP) .
    • Standardization : Use of reference compounds (e.g., aspirin at 100 µM) and normalized platelet counts (2x10⁸ cells/mL) improves cross-study comparability .

Methodological Challenges

Q. What strategies mitigate byproduct formation during cyclization?

  • Byproducts : Hydrazine overaddition or incomplete ring closure.
  • Solutions :

  • Stepwise Hydrazine Addition : Reduces dimerization.
  • Microwave-Assisted Synthesis : Shortens reaction time (30 mins vs. 6 hrs) and improves yield .

Q. How do computational models predict the compound’s interaction with cardiac ion channels?

  • Molecular Docking : Targets hERG channels (Kv11.1) to assess arrhythmia risk. Bromo/chloro groups show low hERG affinity (docking score: -8.2 kcal/mol vs. -10.5 for terfenadine) .
  • MD Simulations : Reveal stable binding to PDE III’s catalytic domain (RMSD <2 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.